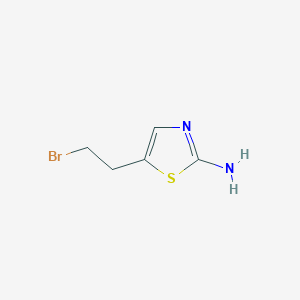

5-(2-Bromoethyl)thiazol-2-amine

Description

Properties

Molecular Formula |

C5H7BrN2S |

|---|---|

Molecular Weight |

207.09 g/mol |

IUPAC Name |

5-(2-bromoethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C5H7BrN2S/c6-2-1-4-3-8-5(7)9-4/h3H,1-2H2,(H2,7,8) |

InChI Key |

KQBHPFRZCOYPNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)N)CCBr |

Origin of Product |

United States |

Preparation Methods

Direct Halogenation and Functionalization of 2-Aminothiazoles

A highly efficient and mild one-pot method for the synthesis of 5-bromo-2-aminothiazoles involves oxidative bromination of 2-aminothiazoles using m-chloroperoxybenzoic acid (mCPBA) as the oxidant in polar solvents such as dimethylformamide (DMF) or ethanol. This method avoids the use of elemental bromine or metal catalysts, making it environmentally friendly and operationally simple.

- Reaction Conditions: Treatment of 2-aminothiazole hydrobromide salts with mCPBA in DMF at ambient temperature.

- Yields: High yields (>90%) of 5-bromo-2-aminothiazole derivatives have been reported.

- Mechanism: The hydrobromide salt provides bromide ions that are oxidized by mCPBA to electrophilic bromine species, which selectively brominate the 5-position of the thiazole ring.

- Advantages: Mild conditions, no toxic bromine handling, high atom economy, and scalability.

Halogenation Followed by Nucleophilic Substitution

Another approach involves a two-step halogenation/nucleophilic substitution protocol starting from 2-aminothiazole derivatives:

- Step 1: Halogenation of 2-aminothiazole at the 5-position using bromine or copper(II) bromide (CuBr2) in solvents such as DMF or acetonitrile at moderate temperatures (~60 °C).

- Step 2: Nucleophilic substitution of the 5-bromo substituent with nucleophiles such as amines or sulfides to introduce functional groups.

This method has been used to prepare 5-substituted 2-aminothiazoles, including 5-(2-bromoethyl) derivatives, by controlling the nucleophile and reaction conditions.

- Yields: Depending on the method and substituents, yields range from moderate to high (43–85%).

- Typical Reagents: Bromine or CuBr2 as brominating agents, sodium hydrogen carbonate or sodium sulfide as bases or nucleophiles.

Reaction of Bromomalonaldehyde with Thiourea

Although this method is primarily for 2-amino-5-formylthiazole, it is relevant as a precursor or related synthetic route:

- Reaction of bromomalonaldehyde with thiourea in aqueous media under nitrogen atmosphere yields 2-amino-5-formylthiazole hydrobromide salts in high yields (>80%).

- The hydrobromide salt can be converted to free amine derivatives by treatment with bases such as ammonium hydroxide or sodium hydroxide.

This method provides a simplified and high-yielding route to aminothiazole derivatives, which can be further functionalized to 5-bromoethyl analogs.

Comparative Analysis of Preparation Methods

| Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Oxidative bromination with mCPBA | 2-Aminothiazole hydrobromide, mCPBA, DMF or ethanol, ambient temperature | >90 | Mild, metal-free, high yield, environmentally friendly | Requires hydrobromide salt precursor |

| Halogenation with Br2 or CuBr2 + substitution | 2-Aminothiazole, Br2 or CuBr2, DMF/CH3CN, 60 °C; nucleophiles like amines or Na2S | 43–85 | Versatile, allows diverse substitutions | Use of toxic bromine, moderate yields |

| Bromomalonaldehyde + Thiourea | Bromomalonaldehyde, thiourea, aqueous, N2 atmosphere | >80 | High yield, simple reagents | Mainly for formyl derivatives, not direct bromoethyl |

Experimental Data Highlights

Oxidative Bromination Yield Optimization

| Oxidant | Yield of 5-Bromo-2-aminothiazole (%) |

|---|---|

| mCPBA | >90 |

| Hydrogen peroxide | Lower than mCPBA |

| Sodium hypochlorite | Lower |

| Oxone | ~6 |

Solvent Effect on Bromination Yield

| Solvent | Yield (%) |

|---|---|

| DMF | >93 |

| Ethanol | >93 |

| Acetone | Poor |

| Dichloromethane | Poor |

| Toluene | Poor |

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the bromoethyl group or to modify the thiazole ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of de-brominated thiazoles or modified thiazole rings.

Scientific Research Applications

5-(2-Bromoethyl)thiazol-2-amine, an organic compound in the thiazole family, has a five-membered ring containing both sulfur and nitrogen atoms. It has a bromoethyl group and an amine functional group attached to the thiazole ring, giving it unique chemical properties and potential reactivity. Thiazoles are known for their varied applications in pharmaceuticals, agrochemicals, and materials science because of their biological activity and structural versatility.

Scientific Research Applications

5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:

- Chemistry Used as a building block for the synthesis of more complex heterocyclic compounds.

- Biology Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

- Medicine Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

- Industry Utilized in the development of agrochemicals and materials science for its unique chemical properties.

This compound exhibits significant biological activities. Studies on the interactions of this compound with biological targets reveal it can form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity allows it to modulate enzyme functions and disrupt cellular processes effectively. Such interactions are often investigated using techniques like molecular docking and kinetic assays to elucidate the mechanisms behind its bioactivity.

Anticancer Activity

Derivatives of 1,3,4-thiadiazoles exhibit anticancer properties. One study showed moderate cytotoxicity with an IC50 value of approximately 14.1 µM against MCF-7 (breast cancer), indicating a potential for development as an anticancer agent. Modifications in the thiadiazole structure could enhance cytotoxic effects significantly, suggesting that this compound could serve as a lead for developing more potent anticancer drugs.

2-aminothiazole-Based Compounds

Mechanism of Action

The mechanism of action of 5-(2-bromoethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The thiazole ring may also interact with biological receptors or enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural and physicochemical properties of 5-(2-Bromoethyl)thiazol-2-amine and its analogs:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 2-NH₂, 5-(CH₂CH₂Br) | C₅H₇BrN₂S | 207.09 | Reactive bromoethyl chain; potential alkylating agent |

| 5-Bromo-4-phenylthiazol-2-amine | 2-NH₂, 4-Ph, 5-Br | C₉H₇BrN₂S | 255.13 | Aromatic bromine; enhanced lipophilicity due to phenyl group |

| 5-Benzyl-1,3-thiazol-2-amine | 2-NH₂, 5-(CH₂Ph) | C₁₀H₁₀N₂S | 190.26 | Benzyl group improves membrane permeability |

| 4-(5-Bromothiazol-2-yl)butan-1-amine | 2-NH₂, 5-Br, 4-(CH₂)₃NH₂ | C₇H₁₁BrN₂S | 235.14 | Aliphatic amine chain; potential for hydrogen bonding |

| 5-(4-Methoxynaphthalen-1-yl)thiazol-2-amine | 2-NH₂, 5-(4-MeO-C₁₀H₆) | C₁₄H₁₂N₂OS | 264.32 | Extended aromatic system; methoxy group enhances solubility |

Physicochemical Properties

- Solubility :

- Thermal Stability :

- Aromatic bromine derivatives (e.g., 5-Bromo-4-phenylthiazol-2-amine) exhibit higher melting points (~395°C) compared to aliphatic bromoethyl analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Bromoethyl)thiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of thiourea derivatives with α-bromo ketones. For example, reacting thiourea with 2-bromoethyl ketones in refluxing ethanol (70–80°C) under inert conditions for 6–8 hours yields the thiazole core. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Yield optimization requires controlled stoichiometry (1:1 molar ratio of thiourea to bromoethyl ketone) and slow addition of reagents to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the bromoethyl group (δ ~3.8–4.2 ppm for CHBr) and thiazole protons (δ ~6.5–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 221.0 for CHBrNS).

- X-Ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms regioselectivity in the thiazole ring. Cooling rates during crystallization (e.g., 0.5°C/min in DMSO/ethanol) enhance crystal quality .

Q. How can researchers assess the biological activity of this compound against microbial or cancer cell lines?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HT-29 colon cancer) at 24–72 hours. Compare IC values with reference drugs (e.g., doxorubicin). Validate mechanisms via flow cytometry (apoptosis) or Western blot (protein targets like COX-2) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for studying the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. Benchmark against experimental NMR/X-ray data .

- Molecular Docking : Dock the compound into protein targets (e.g., kinase domains) using AutoDock Vina. Set grid parameters to cover active sites (e.g., 20 Å boxes) and validate poses with MD simulations (100 ns, CHARMM36 force field) .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace bromoethyl with chloroethyl or methyl groups) and test bioactivity.

- 3D-QSAR Modeling : Use CoMFA or CoMSIA on a dataset of 20–30 analogs. Align structures using thiazole rings as templates and validate models via leave-one-out cross-validation (q > 0.5).

- Key Interactions : Identify hydrogen bonds (e.g., NH to Ser530 in COX-2) or hydrophobic contacts (bromoethyl to Val349) via crystallography or docking .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting biological activity reports or computational predictions)?

- Methodological Answer :

- Cross-Validation : Replicate assays in triplicate with independent labs. For computational discrepancies, compare multiple functionals (e.g., B3LYP vs. M06-2X) and basis sets .

- Meta-Analysis : Pool data from structurally related compounds (e.g., 5-methylthiazol-2-amine derivatives) to identify trends. Use statistical tools (e.g., ANOVA) to assess significance of outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.